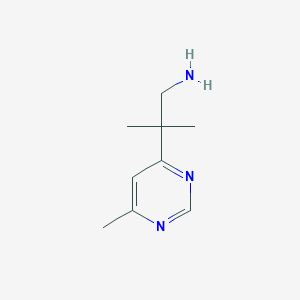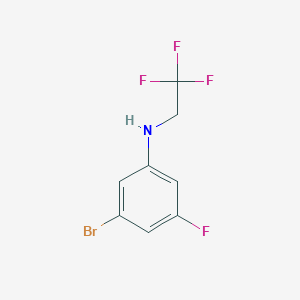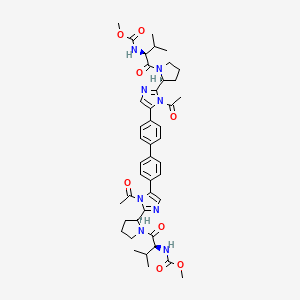
N-Acetyl Daclatasvir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl Daclatasvir is a derivative of Daclatasvir, an antiviral medication used in combination with other medications to treat hepatitis C virus (HCV) infections. Daclatasvir is known for its ability to inhibit the HCV nonstructural protein 5A (NS5A), which is crucial for viral replication . This compound retains the antiviral properties of its parent compound while potentially offering improved pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Daclatasvir involves the acetylation of Daclatasvir. One common method starts with 4,4’-di(2-bromoacetyl) biphenyl, which undergoes a condensation reaction with N-(methoxycarbonyl)-L-valyl-L-proline to form 4,4’-di(N-(methoxycarbonyl)-L-valyl-L-proline ester acetyl) biphenyl. This intermediate then undergoes a ring-closing reaction with ammonium acetate to yield Daclatasvir .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves fewer reaction and purification steps, reducing the synthetic cycle and production costs .
化学反应分析
Types of Reactions
N-Acetyl Daclatasvir undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
N-Acetyl Daclatasvir has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on antiviral activity.
Biology: Investigated for its interactions with cellular proteins and its impact on viral replication.
Medicine: Explored as a potential treatment for HCV infections, particularly in cases where resistance to other antiviral medications has developed.
Industry: Utilized in the development of new antiviral drugs and in the study of drug metabolism and pharmacokinetics
作用机制
N-Acetyl Daclatasvir exerts its effects by binding to the N-terminus within Domain 1 of the HCV nonstructural protein 5A (NS5A). This binding inhibits viral RNA replication and virion assembly, disrupting the replication complex and leading to a decrease in serum HCV RNA levels . The compound specifically targets the critical functions of NS5A, causing downregulation of its hyperphosphorylation .
相似化合物的比较
Similar Compounds
Daclatasvir: The parent compound, known for its potent antiviral activity against HCV.
Asunaprevir: Another NS5A inhibitor used in combination with Daclatasvir for HCV treatment.
Beclabuvir: A non-nucleoside NS5B polymerase inhibitor used in combination therapies for HCV.
Uniqueness
N-Acetyl Daclatasvir is unique due to its acetylation, which may offer improved pharmacokinetic properties compared to its parent compound. This modification can enhance its stability, bioavailability, and overall therapeutic efficacy .
属性
分子式 |
C44H54N8O8 |
|---|---|
分子量 |
822.9 g/mol |
IUPAC 名称 |
methyl N-[(2S)-1-[(2S)-2-[1-acetyl-5-[4-[4-[3-acetyl-2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]imidazol-4-yl]phenyl]phenyl]imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H54N8O8/c1-25(2)37(47-43(57)59-7)41(55)49-21-9-11-33(49)39-45-23-35(51(39)27(5)53)31-17-13-29(14-18-31)30-15-19-32(20-16-30)36-24-46-40(52(36)28(6)54)34-12-10-22-50(34)42(56)38(26(3)4)48-44(58)60-8/h13-20,23-26,33-34,37-38H,9-12,21-22H2,1-8H3,(H,47,57)(H,48,58)/t33-,34-,37-,38-/m0/s1 |
InChI 键 |
CLVRXEFYIJQENA-JOJDORDVSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


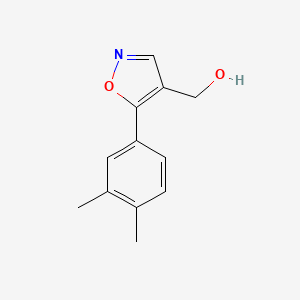
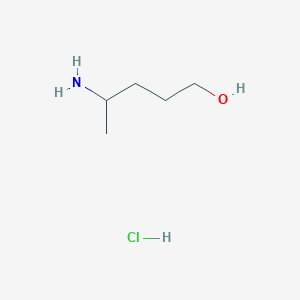
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)

![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)
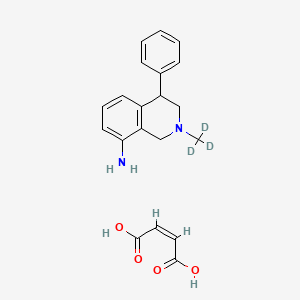
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
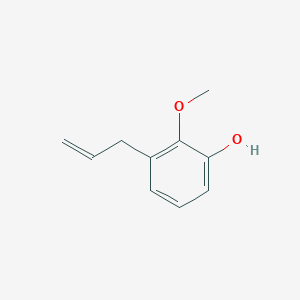
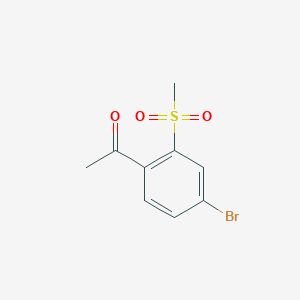
![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
